molecular formula C35H42P2 B1608782 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane CAS No. 220185-36-4

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane

Cat. No.: B1608782
CAS No.: 220185-36-4
M. Wt: 524.7 g/mol
InChI Key: XQPOLASIBOJBPP-UHFFFAOYSA-N
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Description

Historical Development of Bidentate Phosphine Ligands

The evolution of bidentate phosphine ligands began in the mid-20th century with the synthesis of simple diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe). Early studies focused on stabilizing metal complexes for hydrogenation and carbonylation reactions, but limited steric and electronic adjustability hindered broader applications. The 1970s saw advancements in ligand design, such as 1,3-bis(diphenylphosphino)propane (dppp), which introduced a longer carbon backbone to modulate bite angles. These developments laid the groundwork for tailoring ligands to specific catalytic needs.

By the 1990s, researchers began incorporating substituted aryl groups to enhance steric effects and enantioselectivity. The introduction of 3,5-dimethylphenyl substituents in 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane marked a milestone, as the methyl groups improved both air stability and catalytic performance. This ligand’s synthesis, typically involving the reaction of bis(3,5-dimethylphenyl)phosphine with 1,3-dichloropropane, exemplified the shift toward modular ligand architectures.

Properties

IUPAC Name

3-bis(3,5-dimethylphenyl)phosphanylpropyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42P2/c1-24-12-25(2)17-32(16-24)36(33-18-26(3)13-27(4)19-33)10-9-11-37(34-20-28(5)14-29(6)21-34)35-22-30(7)15-31(8)23-35/h12-23H,9-11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPOLASIBOJBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400568
Record name 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE
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URL https://comptox.epa.gov/dashboard/DTXSID20400568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-36-4
Record name 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane typically involves the following key steps:

This approach ensures the selective introduction of the bulky 3,5-dimethylphenyl groups on phosphorus atoms, which is crucial for the ligand’s steric and electronic properties.

Preparation of Phosphine Oxide Precursors

Phosphine oxides with 3,5-dimethylphenyl substituents are often prepared by:

  • Halogenation and substitution reactions on chlorophosphine derivatives.
  • Disproportionation or substitution reactions involving phenylphosphonous dichloride derivatives (as referenced in phosphine halide chemistry).

These intermediates serve as stable precursors that can be selectively reduced to phosphines.

Reduction of Phosphine Oxides to Phosphines

A widely reported and efficient method for converting phosphine oxides to phosphines involves:

  • Use of indium(III) bromide as a catalyst in combination with 1,1,3,3-tetramethyldisiloxane (TMDS) as the reducing agent.
  • The reaction is typically conducted in anhydrous toluene under an inert atmosphere at elevated temperatures (~100 °C) in a sealed tube.
  • Reaction times vary from 7 to 40 hours depending on the substrate and monitoring by ^31P NMR confirms completion.

This method is notable for its high yield (up to 80%) and mild conditions, which preserve the integrity of sensitive substituents like 3,5-dimethylphenyl groups.

Parameter Details
Catalyst Indium(III) bromide (1 mol %)
Reducing agent 1,1,3,3-Tetramethyldisiloxane (1.5 eq.)
Solvent Anhydrous toluene (1 M)
Temperature 100 °C
Reaction time 7–40 hours
Atmosphere Inert (e.g., nitrogen or argon)
Product purification Flash chromatography on silica gel with cyclohexane

This procedure is documented in the literature for related diphosphine ligands and can be adapted for this compound synthesis.

Coupling to Form the Diphosphino Propane Backbone

The final step involves connecting two phosphino groups through a propane linker:

  • This can be achieved by nucleophilic substitution reactions where a suitable propane dihalide (e.g., 1,3-dibromopropane) reacts with the phosphine anion or metalated phosphine species.
  • Alternatively, direct coupling of phosphine derivatives under controlled conditions can yield the desired diphosphino propane compound.
  • The reaction conditions must be carefully controlled to avoid oxidation or side reactions.

Reaction Mechanistic Insights and Optimization

Although specific mechanistic studies on this compound are limited, related studies on diphosphino ligands (e.g., 1,3-bis(diphenylphosphino)propane) provide valuable insights:

  • Reduction of phosphine oxide precursors proceeds via hydrosilane-mediated cleavage of the P=O bond catalyzed by Lewis acids such as InBr3.
  • The reaction mechanism involves formation of intermediate phosphonium species and subsequent hydride transfer.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity.
  • Monitoring by ^31P NMR and mass spectrometry is essential for optimizing reaction progress and product characterization.

Summary Table of Preparation Method

Step Reagents/Conditions Notes Yield/Outcome
Phosphine oxide synthesis Halogenation/substitution on chlorophosphines Precursor for reduction High purity phosphine oxide
Reduction to phosphine InBr3 (1 mol %), TMDS (1.5 eq), toluene, 100 °C, inert atmosphere Monitored by ^31P NMR, 7–40 h reaction Up to 80% yield
Coupling to propane Reaction with 1,3-dibromopropane or equivalent Controlled nucleophilic substitution Formation of diphosphino propane ligand

Research Findings and Practical Considerations

  • The use of indium(III) bromide and TMDS is a modern, efficient alternative to traditional reduction methods (e.g., trichlorosilane or metal hydrides) that often require harsher conditions.
  • The bulky 3,5-dimethylphenyl groups provide steric protection, enhancing ligand stability during synthesis.
  • Reaction monitoring by ^31P NMR is critical for determining completion and avoiding over-reduction or decomposition.
  • Purification by flash chromatography using non-polar solvents like cyclohexane ensures isolation of pure ligand suitable for coordination chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with transition metals.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Participates in ligand exchange reactions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as palladium(II) chloride or nickel(II) chloride in solvents like dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Other phosphine ligands or halide salts in polar solvents.

Major Products

    Metal Complexes: Such as palladium(II) or nickel(II) complexes.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Phosphines: From ligand exchange reactions.

Scientific Research Applications

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane has numerous applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura and Kumada reactions.

    Biology: Investigated for its potential in stabilizing metal complexes that can act as enzyme mimics or inhibitors.

    Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to form stable metal complexes.

Mechanism of Action

The mechanism by which 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane exerts its effects primarily involves its role as a ligand. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Structural and Electronic Comparisons

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane
  • CAS : 220185-35-3 | Structure : Ethane backbone instead of propane.
  • Key Differences: The shorter ethane backbone reduces the "bite angle" (P–M–P angle) during metal coordination, which can influence catalytic activity and enantioselectivity.
(R,R)- and (S,S)-3,5-Xyl-SKEWPHOS
  • CAS: Not available | Structure: Pentane backbone with bis(3,5-dimethylphenyl)phosphino groups.
  • Key Differences : The extended pentane backbone increases steric bulk and flexibility, enabling coordination to larger metal centers. This ligand is particularly effective in asymmetric Michael additions and cyclopropanations, where spatial arrangement is critical .
1,3-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]propane
  • CAS : 220185-40-0 | Structure : Trifluoromethyl groups replace methyl groups on phenyl rings.
  • Key Differences : The electron-withdrawing CF₃ groups reduce electron density at the phosphorus atom, altering metal-ligand interactions. This ligand is preferred in reactions requiring electron-deficient metal centers, such as oxidative cross-couplings .

Catalytic Performance Data

Compound Bite Angle (°) Enantiomeric Excess (ee) in Hydrogenation Preferred Metal Centers Key Applications
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane 92–95 85–95% (α-ketoesters) Rh, Ru Asymmetric hydrogenation
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane 85–88 70–80% (enamides) Pd, Pt Allylic alkylation
(R,R)-3,5-Xyl-SKEWPHOS 105–110 90–98% (β-ketoesters) Cu, Ni Asymmetric cyclopropanation
Xyl-BINAP (Binaphthyl analog) 89–92 88–94% (aryl ketones) Ru, Ir Industrial-scale hydrogenation

Steric and Electronic Effects

  • Steric Bulk: The 3,5-dimethylphenyl groups in the propane derivative provide substantial steric hindrance, preventing undesired side reactions in crowded catalytic environments. In contrast, ligands like Bis(dimethylphosphino)methane (CAS: 64065-08-3) lack aryl substituents, making them unsuitable for asymmetric catalysis .
  • Electronic Tuning: Compared to 1,3-Bis[bis(o-methoxyphenyl)phosphino]propane, which has electron-donating methoxy groups, the dimethylphenyl variant offers a balance of steric bulk and moderate electron donation, ideal for stabilizing metal intermediates without over-reducing substrates .

Biological Activity

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane (commonly referred to as BDP) is a diphosphine ligand known for its applications in catalysis and medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

BDP has the following chemical structure:

  • Molecular Formula : C27H34P2
  • Molecular Weight : 442.49 g/mol
  • CAS Number : 220185-36-4

The compound features two bis(3,5-dimethylphenyl)phosphino groups attached to a propane backbone, which contributes to its steric and electronic properties that influence its biological activity.

BDP's biological activity is primarily attributed to its ability to form stable complexes with transition metals, which can modulate various biochemical pathways. The phosphine groups can participate in coordination chemistry, facilitating reactions that may lead to the inhibition of specific enzymes or the alteration of signaling pathways involved in cancer progression.

Antiproliferative Effects

Research has demonstrated that BDP exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies involving platinum and palladium complexes of BDP showed promising results in inhibiting the growth of HT-29 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells. The IC50 values for these complexes were found to be significantly lower than those for similar compounds without the BDP ligand, indicating enhanced efficacy due to its unique structure .

Cell LineIC50 (µM)Reference
HT-2915
MCF-712

Enzyme Inhibition

BDP has been investigated for its potential as an enzyme inhibitor. Its phosphine groups can interact with metal centers in metalloenzymes, potentially leading to inhibition. For example, studies have shown that similar diphosphine ligands can inhibit metalloproteins involved in cancer metastasis .

Study 1: Antiproliferative Activity of Metal Complexes

A study conducted on platinum and palladium complexes containing BDP revealed their potency against cancer cell lines. The complexes were synthesized and tested for their ability to induce apoptosis in cancer cells through caspase activation pathways.

Study 2: Mechanistic Insights into Enzyme Inhibition

Another investigation focused on the interaction of BDP with specific metalloproteins. The study employed molecular docking techniques to predict binding affinities and elucidate the mechanism by which BDP inhibits enzyme activity. The results indicated that BDP effectively binds to the active site of target enzymes, disrupting their function.

Q & A

Q. What are the key synthetic methodologies for preparing 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane, and how do reaction conditions influence purity?

The synthesis typically involves reacting 3,5-dimethylphenylphosphine derivatives with a propane-1,3-diyl linker under inert conditions. Key steps include:

  • Using stoichiometric equivalents of bis(3,5-dimethylphenyl)phosphine and 1,3-dibromopropane in anhydrous tetrahydrofuran (THF) with a strong base (e.g., NaH) to facilitate nucleophilic substitution .
  • Purification via column chromatography under nitrogen to prevent oxidation of the phosphine groups.
  • Yield optimization by controlling reaction temperature (60–80°C) and reaction time (24–48 hours). Impurities often arise from incomplete substitution or oxidation, necessitating rigorous inert atmosphere handling .

Q. What are the primary applications of this ligand in transition-metal catalysis?

This ligand is widely used in asymmetric catalysis and cross-coupling reactions due to its steric bulk and electron-donating properties. Key applications include:

  • Nickel- or palladium-catalyzed Suzuki-Miyaura couplings, where its bulky 3,5-dimethylphenyl groups prevent catalyst aggregation and enhance regioselectivity .
  • Iron-catalyzed C–H bond functionalization, where the propane backbone provides flexibility for chelation, improving turnover numbers (TONs) in alkene hydroarylation .
  • Ruthenium-mediated hydrogenation of ketones, leveraging its electron-rich phosphine groups to stabilize metal intermediates .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence enantioselectivity in asymmetric catalysis?

  • Steric Effects : The 3,5-dimethylphenyl substituents create a chiral pocket around the metal center, dictating substrate orientation. For example, in Rh-catalyzed hydrogenation, larger substrates exhibit higher enantiomeric excess (ee) due to restricted rotation within the ligand’s cavity .
  • Electronic Effects : The electron-donating methyl groups enhance metal-to-ligand backdonation, stabilizing low-oxidation-state metal complexes (e.g., Pd⁰) critical for oxidative addition steps in cross-couplings .
  • Methodological Tip : Compare performance with less bulky analogs (e.g., 1,3-Bis(diphenylphosphino)propane) to isolate steric contributions. Use DFT calculations to map ligand-substrate interactions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing metal complexes of this ligand?

  • X-ray Crystallography : Resolves coordination geometry (e.g., square planar vs. tetrahedral) and bond lengths between the metal and phosphorus atoms. For example, Ni(II) complexes show distinct P–Ni–P angles (~90°) indicative of rigid chelation .
  • ³¹P NMR Spectroscopy : Detects ligand coordination via chemical shift changes (δ ~20–30 ppm for free ligand vs. δ ~40–50 ppm when bound to metals). Split signals may indicate inequivalent phosphorus environments .
  • Cyclic Voltammetry : Reveals redox behavior of metal complexes, such as Pd⁰/PdII transitions, critical for evaluating catalytic cycle stability .

Q. How should researchers address contradictions in catalytic activity data reported for this ligand across different studies?

Contradictions often arise from variations in:

  • Ligand-to-Metal Ratios : Excess ligand can inhibit catalysis by saturating coordination sites. Optimize ratios via kinetic profiling (e.g., monitoring reaction progress with 1–5 mol% ligand) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates differently than nonpolar solvents (e.g., toluene). Conduct solvent screens with controlled water content .
  • Substrate Scope : Sterically demanding substrates may underperform with this ligand due to restricted access to the metal center. Use Hammett plots to correlate electronic effects with reactivity .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep under argon or nitrogen at –20°C in amber glass vials to prevent oxidation and moisture uptake .
  • Handling : Use gloveboxes for weighing and solution preparation. Degas solvents (e.g., THF, toluene) via freeze-pump-thaw cycles to remove dissolved oxygen .
  • Stability Monitoring : Regularly check purity via ³¹P NMR; oxidation products (e.g., phosphine oxides) appear as upfield shifts (δ ~25 ppm) .

Q. How does this ligand compare to structurally similar bisphosphines (e.g., Xantphos, BINAP) in catalytic applications?

  • Flexibility : The propane linker allows wider P–M–P angles (~104°) compared to rigid backbones (e.g., BINAP’s ~85°), accommodating larger metal centers in C–H activation .
  • Steric Bulk : 3,5-Dimethylphenyl groups provide greater steric shielding than diphenylphosphine analogs, reducing undesired β-hydride elimination in Heck reactions .
  • Electronic Profile : Higher electron density at phosphorus enhances oxidative addition rates in Pd-catalyzed couplings compared to electron-withdrawing ligands (e.g., DPPF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane
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1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane

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